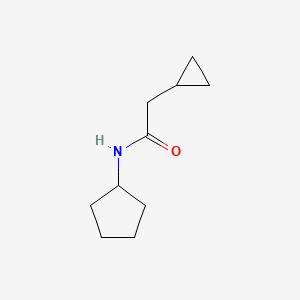

N-cyclopentyl-2-cyclopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-cyclopropylacetamide is an organic compound with a unique structure that includes both cyclopentyl and cyclopropyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-cyclopropylacetamide typically involves the reaction of cyclopentylamine with cyclopropylacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Cyclopentylamine + Cyclopropylacetyl chloride → this compound

- The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclopentyl-2-cyclopropylacetamide can undergo various chemical reactions, including:

- Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the amide group to an amine.

- Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

- Substitution : Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

- Oxidation : Cyclopentyl ketone or cyclopropyl carboxylic acid.

- Reduction : Cyclopentylamine or cyclopropylamine.

- Substitution : Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

N-cyclopentyl-2-cyclopropylacetamide serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions:

- Oxidation : This can yield cyclopentyl ketone or cyclopropyl carboxylic acid.

- Reduction : It can produce cyclopentylamine or cyclopropylamine.

- Substitution : The compound can undergo nucleophilic substitution, leading to various substituted amides depending on the nucleophile used.

Biological Research

The compound is studied for its potential biological activity, which includes:

- Protein Kinase Inhibition : Research indicates that this compound may act as a protein kinase inhibitor, which is significant in cancer treatment strategies. Such inhibitors can disrupt critical signaling pathways involved in tumor growth and survival .

- Synthetic Lethality : It has been explored in the context of synthetic lethality, particularly in combination therapies targeting cancer cells with specific genetic vulnerabilities, such as those involving BRCA mutations. The compound's ability to inhibit certain protein-protein interactions (PPIs) makes it a candidate for enhancing the efficacy of existing therapies .

Medicinal Applications

Ongoing research aims to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on human breast cancer cell lines (e.g., MCF-7), demonstrating a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the development of new materials and chemical products. Its unique steric and electronic properties make it suitable for studying structure-activity relationships (SAR) and developing new chemical entities with desired properties.

Case Studies

Several case studies have documented the biological activities of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |

| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours. |

| Inflammation Model Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

Mécanisme D'action

The mechanism of action of N-cyclopentyl-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- N-cyclopentylacetamide

- N-cyclopropylacetamide

- Cyclopentylamine

- Cyclopropylamine

Uniqueness: N-cyclopentyl-2-cyclopropylacetamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Activité Biologique

N-Cyclopentyl-2-cyclopropylacetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a cyclopropane derivative characterized by a cyclopentyl group attached to a cyclopropylacetamide moiety. The structural formula can be represented as follows:

This compound is part of a larger class of cyclopropane derivatives known for their unique biological properties, which are often influenced by the presence of the three-membered cyclopropane ring.

1. Antitumor Activity

Research has indicated that cyclopropane derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma (HepG-2) cells.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induction of apoptosis and cell cycle arrest in G1 phase |

| HCT-116 | 6 | Inhibition of CDK2/cyclin A activity |

| HepG-2 | 48 | Modulation of signaling pathways |

The compound's ability to induce apoptosis was noted, with significant increases in early and late apoptotic cell populations compared to control groups .

2. Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of lysine-specific demethylase (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. The inhibition of LSD1 by this compound suggests potential applications in epigenetic therapy, particularly in treating malignancies where LSD1 is overexpressed .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyclopropane ring enhances the electrophilic nature of the compound, allowing it to interact effectively with nucleophilic sites on target enzymes.

- Conformational Restriction : The rigid structure provided by the cyclopropane ring may facilitate selective binding to specific receptors or enzymes, enhancing its potency and selectivity .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a marked increase in apoptosis rates, suggesting its potential as a chemotherapeutic agent .

- LSD1 Inhibition Study : Another research effort focused on the compound's ability to inhibit LSD1, revealing that it could significantly reduce the expression levels of oncogenes associated with poor prognosis in cancer patients .

Propriétés

IUPAC Name |

N-cyclopentyl-2-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(7-8-5-6-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMXOYQYPICHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.